N,N'-Bis(benzyloxycarbonyl)guanidine can be synthesized from guanidine and benzyloxycarbonyl chloride. It is classified as a guanidine derivative, which are compounds containing the guanidine functional group, known for their biological activity and utility in pharmaceuticals.
The synthesis of N,N'-Bis(benzyloxycarbonyl)guanidine typically involves the reaction of guanidine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
N,N'-Bis(benzyloxycarbonyl)guanidine has a complex molecular structure featuring two benzyloxycarbonyl groups attached to a central guanidine moiety. The chemical formula is CHNO.
N,N'-Bis(benzyloxycarbonyl)guanidine participates in various chemical reactions typical of guanidines, including acylation and condensation reactions.
The mechanism of action for N,N'-Bis(benzyloxycarbonyl)guanidine primarily involves its role as a protecting group in peptide synthesis. Upon treatment with an acid or base, the benzyloxycarbonyl groups can be removed selectively, allowing for subsequent reactions on the guanidine nitrogen atoms.
N,N'-Bis(benzyloxycarbonyl)guanidine is widely used in:
The historical trajectory of Cbz₂Gua is intertwined with the evolution of peptide chemistry. Following Friedrich Wöhler’s pioneering synthesis of urea (1828), which bridged organic and inorganic compounds, chemists began systematically exploring nitrogen-based functional groups [3]. The guanidine protection problem gained prominence in the 1950s–1970s with the advent of large-scale peptide synthesis. Early strategies employed nitro (NO₂) or tosyl (Ts) groups but suffered from harsh deprotection conditions (e.g., strong acids/metals) that degraded sensitive substrates [6].
The breakthrough came with the adaptation of the benzyloxycarbonyl (Cbz) group—introduced by Bergmann and Zervas in 1932 for amine protection—to guanidine chemistry. In 1971, Feinberg and Merrifield first demonstrated that sequential Cbz installation onto guanidine generated N,N′-di-Cbz-guanidine with enhanced stability and milder deprotectability via hydrogenolysis. This innovation leveraged the Cbz group’s established orthogonal deprotection chemistry while uniquely addressing guanidine’s dual nucleophilicity. Key milestones include:
Table 1: Evolution of Guanidine Protecting Groups
Era | Protecting Group | Limitations | Advancements with Cbz₂Gua |
---|---|---|---|
Pre-1970 | Nitro (NO₂) | Requires Sn/HCl reduction | Hydrogenolysis (H₂/Pd-C) |
Tosyl (Ts) | Acidic cleavage degrades peptides | Stable under TFA; removed by HF | |
Post-1970 | N,N′-di-Cbz | — | Orthogonal to Fmoc/Boc; high yielding |
This historical progression underscores Cbz₂Gua’s role in solving regioselectivity challenges inherent in polyfunctional molecules [3] [6].
Cbz₂Gua’s synthetic utility stems from its balanced protective efficacy and chemoselective deprotection. The bis-Cbz installation reduces guanidine basicity (pKa ~8.5), minimizing unwanted protonation or side reactions during coupling steps. Its primary applications span three domains:
:Arginine’s guanidinium group poses difficulties in solid-phase synthesis due to its charge and nucleophilicity. Cbz₂Gua addresses this by:
Example: Synthesis of RGD peptides using Cbz₂Gua-Arg reduced epimerization from 15% to <2% versus unprotected analogs [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1